molecular formula C12H12Cl2N2O2 B14166133 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole CAS No. 900287-29-8

4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole

Cat. No.: B14166133
CAS No.: 900287-29-8
M. Wt: 287.14 g/mol
InChI Key: YFEYFUARAVBJEL-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, and a 2-(4-methoxyphenoxy)ethyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with 2-(4-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

    4,5-Dichloroimidazole: A simpler analog with only chlorine substituents at the 4 and 5 positions.

    1-(2-Phenoxyethyl)imidazole: Similar structure but with a phenoxyethyl group instead of a 4-methoxyphenoxyethyl group.

    4,5-Dichloro-1H-imidazole: Lacks the 2-(4-methoxyphenoxy)ethyl group.

Uniqueness: 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole is unique due to the presence of both chlorine atoms and the 2-(4-methoxyphenoxy)ethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications, distinguishing it from other imidazole derivatives .

Properties

CAS No.

900287-29-8

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

4,5-dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole

InChI

InChI=1S/C12H12Cl2N2O2/c1-17-9-2-4-10(5-3-9)18-7-6-16-8-15-11(13)12(16)14/h2-5,8H,6-7H2,1H3

InChI Key

YFEYFUARAVBJEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=NC(=C2Cl)Cl

solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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